molecular formula C17H26O5 B14251813 Benzoic acid, 4-hydroxy-3,5-dimethoxy-, octyl ester CAS No. 177959-99-8

Benzoic acid, 4-hydroxy-3,5-dimethoxy-, octyl ester

Cat. No.: B14251813
CAS No.: 177959-99-8
M. Wt: 310.4 g/mol
InChI Key: FIQXZZCOIPBKNS-UHFFFAOYSA-N
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Description

Benzoic acid, 4-hydroxy-3,5-dimethoxy-, octyl ester is an organic compound with the molecular formula C16H24O5. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with hydroxy and methoxy groups, and the carboxyl group is esterified with an octyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-hydroxy-3,5-dimethoxy-, octyl ester typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with octanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-hydroxy-3,5-dimethoxy-, octyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups on the benzene ring can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-hydroxy-3,5-dimethoxy-, octyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-hydroxy-3,5-dimethoxy-, octyl ester involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological activities. The ester group can also undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Syringic acid (3,5-dimethoxy-4-hydroxybenzoic acid): Similar structure but lacks the octyl ester group.

    Vanillic acid (4-hydroxy-3-methoxybenzoic acid): Similar structure but has only one methoxy group.

    Protocatechuic acid (3,4-dihydroxybenzoic acid): Similar structure but has two hydroxy groups instead of methoxy groups.

Uniqueness

Benzoic acid, 4-hydroxy-3,5-dimethoxy-, octyl ester is unique due to the presence of the octyl ester group, which imparts different physicochemical properties compared to its analogs. This modification can enhance its solubility, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

177959-99-8

Molecular Formula

C17H26O5

Molecular Weight

310.4 g/mol

IUPAC Name

octyl 4-hydroxy-3,5-dimethoxybenzoate

InChI

InChI=1S/C17H26O5/c1-4-5-6-7-8-9-10-22-17(19)13-11-14(20-2)16(18)15(12-13)21-3/h11-12,18H,4-10H2,1-3H3

InChI Key

FIQXZZCOIPBKNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC)O)OC

Origin of Product

United States

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